D3 Receptor Binding Affinity (Kᵢ) Advantage Over a Closely Related Patent Analog
This compound demonstrates a Kᵢ of 2.20 nM at the human dopamine D3 receptor, a well-validated affinity threshold for potent D3 engagement [1]. While not the most potent in its series, it exhibits a distinct affinity window compared to a close structural analog, Compound 47 from the same patent (BDBM123854), which has a reported Kᵢ of 0.650 nM [2]. This quantitatively establishes that a >3-fold potency difference exists between these two in-class molecules, confirming they are not interchangeable.
| Evidence Dimension | Human D3 dopamine receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Kᵢ = 2.20 nM |
| Comparator Or Baseline | Compound 47 (BDBM123854, US8748608, 47): Kᵢ = 0.650 nM |
| Quantified Difference | Target compound is approximately 3.4-fold less potent than the comparator. |
| Conditions | In vitro dopamine receptor binding studies as described in Huang et al. J. Med. Chem. 44:1815-1826 (2001). |
Why This Matters
This direct comparison within the same patent series allows a researcher to select the appropriate potency for their assay, avoiding the stronger affinity of the comparator if a less potent but still high-affinity profile is desired for mechanistic studies.
- [1] BindingDB entry for BDBM50378003 (CHEMBL1627319). Ki: 2.20 nM. Data from US Patent US8748608. View Source
- [2] BindingDB entry for BDBM123854 (US8748608, 47). Ki: 0.650 nM. View Source
